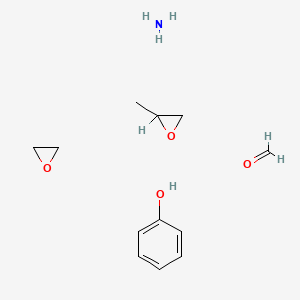
Propanoic acid--3-methoxyphenol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid–3-methoxyphenol (1/1) is a compound that combines propanoic acid and 3-methoxyphenol in a 1:1 ratio. Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with the chemical formula C₃H₆O₂. It is commonly used as a preservative in food and feed. 3-Methoxyphenol, also known as m-cresol, is an aromatic compound with the chemical formula C₇H₈O₂. It is used in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanoic acid can be synthesized through the oxidation of 1-propanol using acidified potassium dichromate (VI) as an oxidizing agent . The reaction conditions involve cooling the reaction mixture in an ice bath to ensure high yield of propanoic acid. Another method involves the oxidation of 1-propanol with hydrogen peroxide catalyzed by heteropolyoxometalates .
3-Methoxyphenol can be synthesized through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of propanoic acid typically involves the oxo-synthesis of ethylene or ethyl alcohol and the oxidation of propionaldehyde with oxygen . For 3-methoxyphenol, industrial production methods include the methylation of phenol using methanol in the presence of a catalyst such as aluminum oxide.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid–3-methoxyphenol (1/1) undergoes various chemical reactions, including:
Oxidation: Propanoic acid can be oxidized to form carbon dioxide and water.
Reduction: 3-Methoxyphenol can be reduced to form 3-methoxycyclohexanol.
Substitution: 3-Methoxyphenol can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Carbon dioxide and water from propanoic acid.
Reduction: 3-Methoxycyclohexanol from 3-methoxyphenol.
Substitution: Nitro-3-methoxyphenol, sulfo-3-methoxyphenol, and halo-3-methoxyphenol.
Applications De Recherche Scientifique
Propanoic acid–3-methoxyphenol (1/1) has various scientific research applications:
Mécanisme D'action
The mechanism of action of propanoic acid–3-methoxyphenol (1/1) involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Propanoic acid–3-methoxyphenol (1/1) can be compared with other similar compounds:
Propanoic Acid: Similar to acetic acid and butanoic acid in terms of its carboxylic acid functionality.
3-Methoxyphenol: Similar to other methoxy-substituted phenols such as 4-methoxyphenol and 2-methoxyphenol.
Similar Compounds
Acetic Acid: A two-carbon carboxylic acid with similar acidic properties to propanoic acid.
Butanoic Acid: A four-carbon carboxylic acid with a slightly higher molecular weight than propanoic acid.
4-Methoxyphenol: An aromatic compound with the methoxy group in the para position relative to the hydroxyl group.
2-Methoxyphenol: An aromatic compound with the methoxy group in the ortho position relative to the hydroxyl group.
Propriétés
Numéro CAS |
67001-64-3 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
3-methoxyphenol;propanoic acid |
InChI |
InChI=1S/C7H8O2.C3H6O2/c1-9-7-4-2-3-6(8)5-7;1-2-3(4)5/h2-5,8H,1H3;2H2,1H3,(H,4,5) |
Clé InChI |
RMRPSNXWAXKUNH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.COC1=CC=CC(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


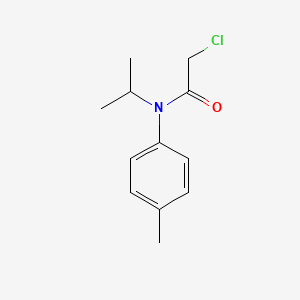
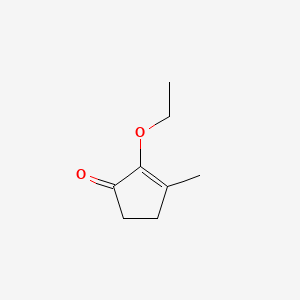
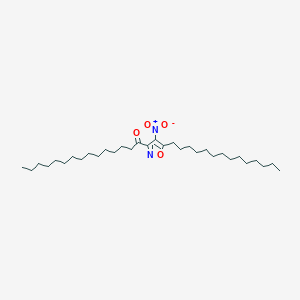


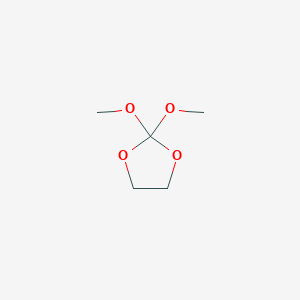
![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)
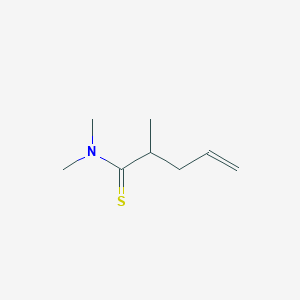
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
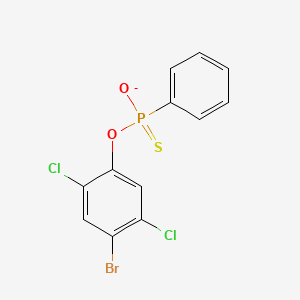
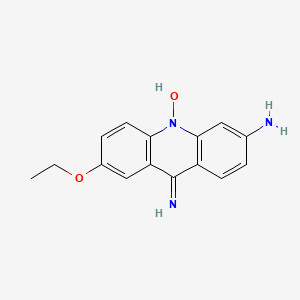

![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
